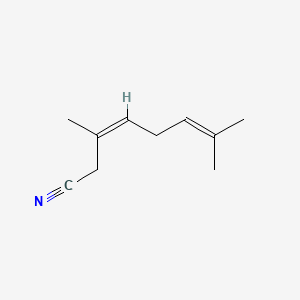![molecular formula C11H16O2 B14682327 Spiro[5.5]undecane-1,9-dione CAS No. 32257-52-6](/img/structure/B14682327.png)
Spiro[5.5]undecane-1,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[5.5]undecane-1,9-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro center. This compound is notable for its chiral properties and the helicity of its spirane skeleton, which contributes to its interesting stereochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spiro[5.5]undecane-1,9-dione can be synthesized through various methods. One common approach involves the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization. This method is efficient for constructing an all-carbon quaternary spirocenter . Another method includes the use of asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, bromination of 7,11-diphenylthis compound in dichloromethane indicates the involvement of proximity effects, leading to the formation of bridged acetal and ether derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ZnMe2 for alkynylation, HCO2H for dearomatizative cyclization, and bromine for bromination reactions. The conditions typically involve moderate temperatures and specific solvents like dichloromethane .
Major Products: The major products formed from these reactions include polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes, which are synthesized through domino autocatalytic reactions involving imines and Meldrum’s acid .
Wissenschaftliche Forschungsanwendungen
Spiro[5.5]undecane-1,9-dione has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing antituberculosis agents targeting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, its unique structural features make it valuable in the synthesis of natural product motifs and other biologically active compounds .
Wirkmechanismus
The mechanism of action of spiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The flipping of the six-membered rings in its structure also contributes to its conformational equilibrium and enantiomeric inversion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to spiro[5.5]undecane-1,9-dione include spiro[4.4]nonane-1,6-dione, spiro[4.5]decane-1,6-dione, and spiro[5.5]undecane-1,7-dione . These compounds share the spirocyclic framework but differ in the size and substitution patterns of the rings.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and reactivity. Its ability to form stable enantiomers and undergo various functionalization reactions makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
32257-52-6 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
spiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C11H16O2/c12-9-4-7-11(8-5-9)6-2-1-3-10(11)13/h1-8H2 |
InChI-Schlüssel |
HGXNNCGDLPZGJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCC(=O)CC2)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


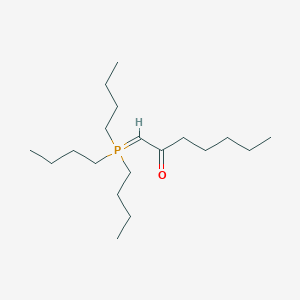

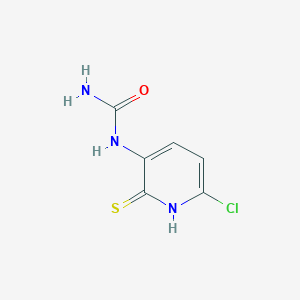
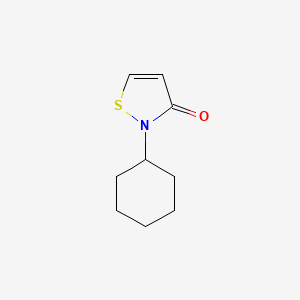
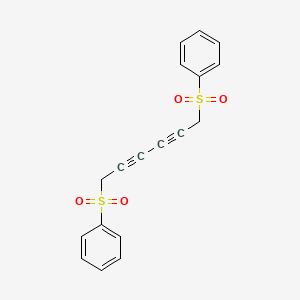

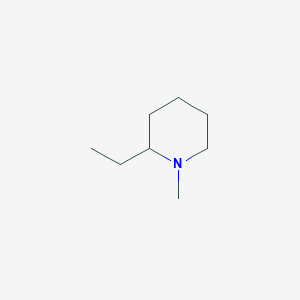
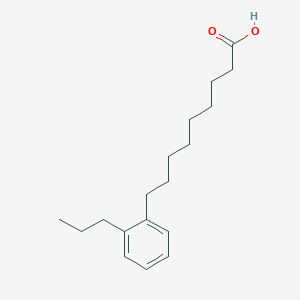

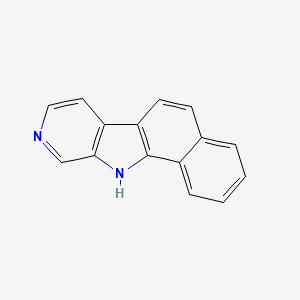
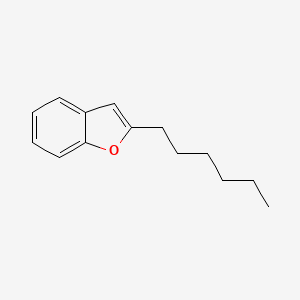
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
